

A Comparative Guide to the Stability of Cefotaxime and its Metabolites

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Compound of Interest

Compound Name: Cefotaxime-d3

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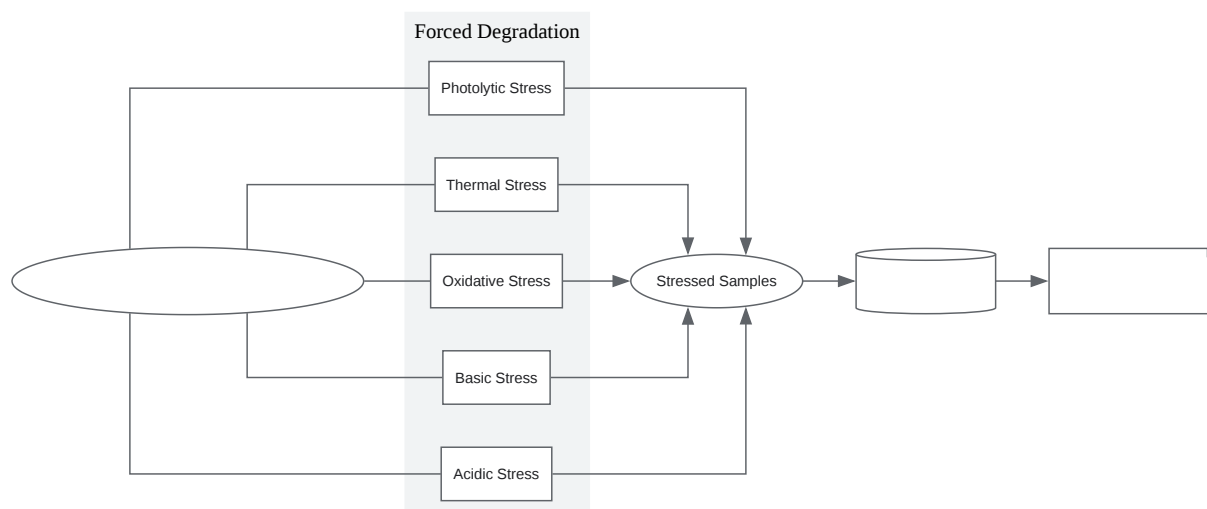
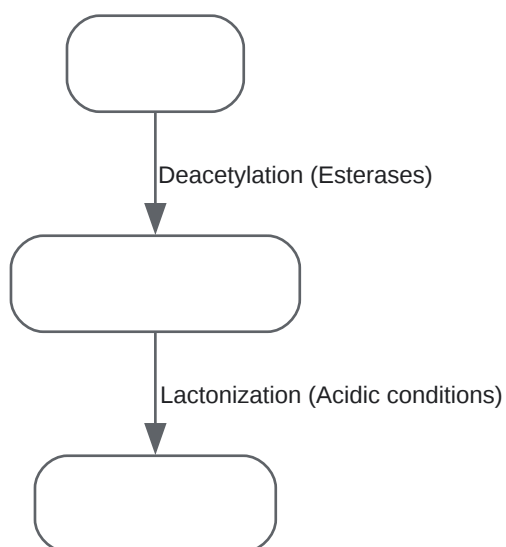
This guide provides a comprehensive comparison of the stability of the third-generation cephalosporin antibiotic, Cefotaxime, and its primary active metabolite, desacetylcefotaxime. Understanding the relative stability of these compounds is crucial for formulation development, predicting therapeutic efficacy, and establishing appropriate storage conditions. This document summarizes key experimental data, outlines detailed methodologies for stability-indicating assays, and visualizes the degradation pathways and experimental workflows.

Introduction

Cefotaxime is a widely used beta-lactam antibiotic that undergoes metabolism in the body, primarily through deacetylation, to form desacetylcefotaxime.[1][2] This metabolite is not an inert byproduct but exhibits significant antibacterial activity, contributing to the overall therapeutic effect of the parent drug.[3] The chemical stability of both Cefotaxime and desacetylcefotaxime is a critical factor influencing their potency and safety. This guide explores their stability under various stress conditions, including enzymatic degradation, pH variations, temperature fluctuations, and light exposure.

Metabolic Pathway of Cefotaxime

Cefotaxime is principally metabolized in the liver by esterases, which hydrolyze the acetyl group at the C-3 position to form desacetylcefotaxime. This active metabolite can be further metabolized to an inactive lactone, particularly in acidic environments.[4]



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